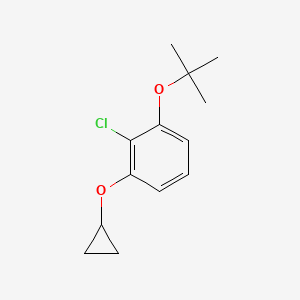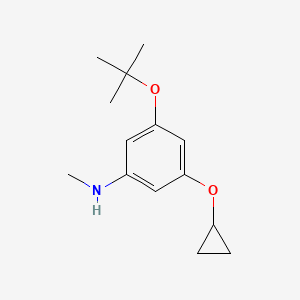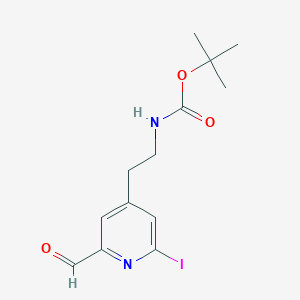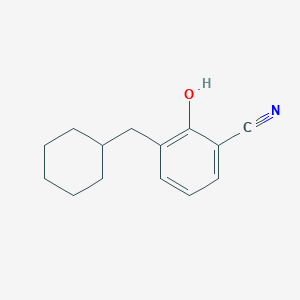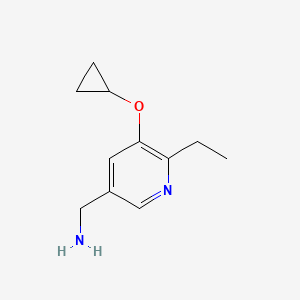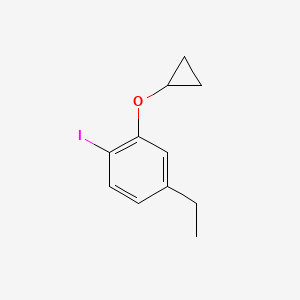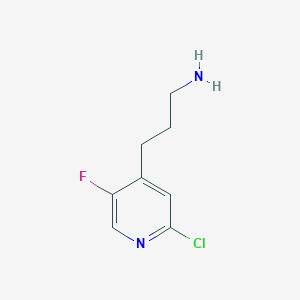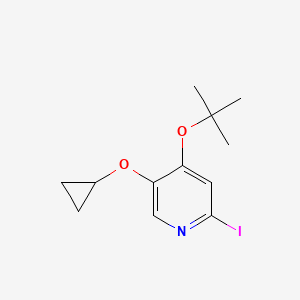
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with an iodine atom at the 2-position . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via an alkylation reaction using tert-butyl alcohol and a suitable base.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodine atom to a hydrogen atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in various biochemical reactions, including halogen bonding and redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine can be compared with other similar compounds, such as:
2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine: This compound has a similar structure but with the iodine atom at the 4-position instead of the 2-position.
5-Tert-butoxy-3-cyclopropoxy-2-iodopyridine: This compound has the tert-butoxy and cyclopropoxy groups at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H16INO2 |
|---|---|
Molekulargewicht |
333.16 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-iodo-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-9-6-11(13)14-7-10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
QUDIOIYSQCEULW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


